molecular formula C6H4Br2OS B15301994 2,4-Dibromo-6-sulfanylphenol CAS No. 61268-41-5

2,4-Dibromo-6-sulfanylphenol

Cat. No.: B15301994
CAS No.: 61268-41-5
M. Wt: 283.97 g/mol
InChI Key: DKTMZZRVKHNQCE-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-sulfanylphenol is an organic compound characterized by the presence of two bromine atoms, a sulfanyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-sulfanylphenol typically involves the bromination of phenol derivatives. One common method is the dibromination of phenol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a brominating agent like bromine or N-bromosuccinimide (NBS). The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-sulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-6-sulfanylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-sulfanylphenol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The bromine atoms and sulfanyl group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: Similar structure but lacks the sulfanyl group.

    2,6-Dibromophenol: Bromine atoms at different positions on the benzene ring.

    2,4-Dibromo-6-methylphenol: Methyl group instead of the sulfanyl group.

Uniqueness

2,4-Dibromo-6-sulfanylphenol is unique due to the presence of both bromine atoms and a sulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61268-41-5

Molecular Formula

C6H4Br2OS

Molecular Weight

283.97 g/mol

IUPAC Name

2,4-dibromo-6-sulfanylphenol

InChI

InChI=1S/C6H4Br2OS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,9-10H

InChI Key

DKTMZZRVKHNQCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S)O)Br)Br

Origin of Product

United States

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